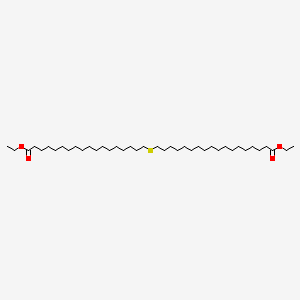
Diethyl 18,18'-sulfanediyldioctadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 18,18’-sulfanediyldioctadecanoate is an organic compound characterized by its unique structure, which includes a sulfur atom linking two long-chain octadecanoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 18,18’-sulfanediyldioctadecanoate typically involves the esterification of octadecanoic acid with diethyl sulfide. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The process involves heating the reactants to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of Diethyl 18,18’-sulfanediyldioctadecanoate can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Diethyl 18,18’-sulfanediyldioctadecanoate undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Diethyl 18,18’-sulfanediyldioctadecanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Diethyl 18,18’-sulfanediyldioctadecanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and as a lubricant additive.
Mechanism of Action
The mechanism by which Diethyl 18,18’-sulfanediyldioctadecanoate exerts its effects involves its interaction with biological membranes. The long hydrophobic chains allow it to integrate into lipid bilayers, potentially disrupting membrane integrity and leading to antimicrobial effects. Additionally, the sulfur atom can participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
Diethyl sebacate: Another long-chain ester, but without the sulfur linkage.
Diethyl azodicarboxylate: Contains an azo group instead of a sulfur atom.
Diethyl malonate: A shorter-chain ester with different reactivity.
Uniqueness
Diethyl 18,18’-sulfanediyldioctadecanoate is unique due to its sulfur linkage, which imparts distinct chemical and biological properties. This sulfur atom allows for specific redox reactions and interactions with biological systems that are not possible with similar compounds lacking the sulfur atom.
Properties
CAS No. |
64981-59-5 |
|---|---|
Molecular Formula |
C40H78O4S |
Molecular Weight |
655.1 g/mol |
IUPAC Name |
ethyl 18-(18-ethoxy-18-oxooctadecyl)sulfanyloctadecanoate |
InChI |
InChI=1S/C40H78O4S/c1-3-43-39(41)35-31-27-23-19-15-11-7-5-9-13-17-21-25-29-33-37-45-38-34-30-26-22-18-14-10-6-8-12-16-20-24-28-32-36-40(42)44-4-2/h3-38H2,1-2H3 |
InChI Key |
PJNHTQLUQNLXJU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCCCCCCCCCCCCCSCCCCCCCCCCCCCCCCCC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















